4-Bromo-2-methyl-1H-indole Differential Synthesis Utility: Regioselective Cross-Coupling vs. 2-Methylindole
In contrast to the non-halogenated analog 2-methylindole, 4-bromo-2-methyl-1H-indole possesses a C4-bromine substituent that acts as a versatile synthetic handle, enabling participation in a suite of Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings [1]. While 2-methylindole is unreactive under these specific cross-coupling conditions, the target compound's C4-Br group facilitates the construction of complex heterocyclic frameworks [2].
Comparator: Non-reactive
| Evidence Dimension | Reactivity in Pd-Catalyzed Cross-Coupling (Suzuki/Heck) |
|---|---|
| Target Compound Data | Reactive; serves as a substrate for Suzuki and Heck couplings via C4-Br |
| Comparator Or Baseline | 2-Methylindole (CAS 95-20-5): Non-reactive; lacks a halogen handle for cross-coupling |
| Quantified Difference | Qualitative reactivity difference (reactive vs. non-reactive) at the C4 position |
| Conditions | Palladium-catalyzed cross-coupling reaction conditions (inferred from standard protocols) |
Why This Matters
This enables the use of 4-bromo-2-methyl-1H-indole as a key building block in the synthesis of diverse compound libraries for drug discovery, a capability absent in the non-halogenated analog.
- [1] Düfert, A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12849-12859. View Source
- [2] Kuujia.com. (n.d.). Cas no 6127-18-0 (4-Bromo-2-methyl-1H-indole) - Compound Summary. View Source
